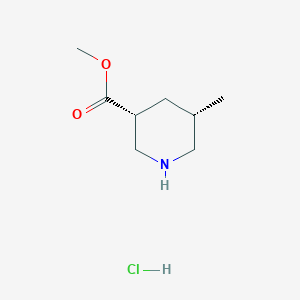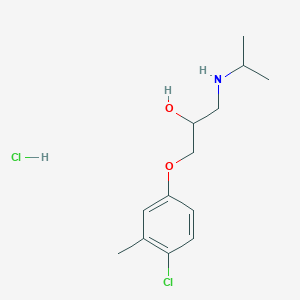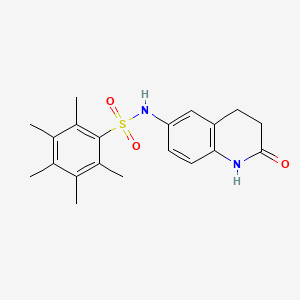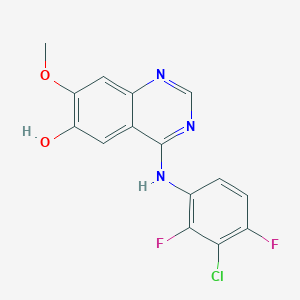
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a bromophenyl group, an amino group, an ethoxy group, and a carboxylate group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bromophenyl group, the amino group, the ethoxy group, and the carboxylate group. These groups could potentially participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromophenyl group, the amino group, the ethoxy group, and the carboxylate group. For example, similar compounds such as ethyl 2-(4-bromophenyl)acetate have a molecular weight of 243.097 .科学的研究の応用
Synthesis and Application of Related Compounds
Practical Synthesis of Key Intermediates
A study by Qiu et al. (2009) focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material. The study emphasized the development of a practical pilot-scale method for the preparation of this compound from methyl nitrite and 2-fluoro-4-bromoaniline (Qiu, Gu, Zhang, & Xu, 2009).
Antioxidant Capacity Assays
Ilyasov et al. (2020) reviewed the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The study elucidated the reaction pathways underlying the assay and highlighted the specificity and relevance of oxidation products in evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Role of Precursors in Plant Biology
Van de Poel & Van Der Straeten (2014) discussed the underestimated role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology, highlighting its multifunctional nature beyond being a precursor to ethylene. The study shed light on the sophisticated transport mechanism and signaling functions of ACC (Van de Poel & Van Der Straeten, 2014).
Optoelectronic Material Applications
Lipunova et al. (2018) reviewed the application of quinazoline and pyrimidine derivatives in optoelectronic materials. The study highlighted the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Potential Uses in Drug Synthesis
Mingyue Zhang et al. (2021) reviewed the application of biomass-derived levulinic acid in drug synthesis, emphasizing its flexibility and uniqueness due to carbonyl and carboxyl functional groups. The study discussed how levulinic acid can be used as a raw material or modified to participate in drug synthesis (Mingyue Zhang et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYTIWEXJMYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


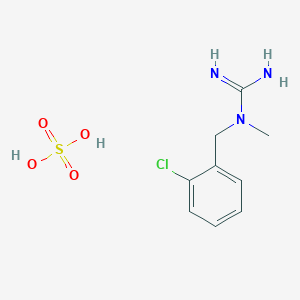
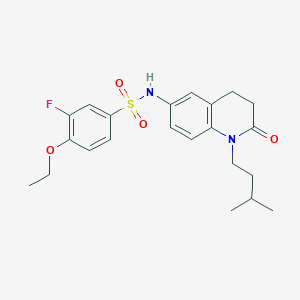

![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)
![2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2399062.png)
![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)
![3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2399067.png)

